molecular formula C13H24N2Si B1411480 (2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine CAS No. 1908469-38-4

(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine

Cat. No. B1411480
CAS RN: 1908469-38-4
M. Wt: 236.43 g/mol
InChI Key: OIVATBFWYNCAKW-UHFFFAOYSA-N
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Description

“(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine” is a derivative of benzylamine. It has the molecular formula C13H24N2Si and a molecular weight of 236.43 g/mol .


Molecular Structure Analysis

The molecule consists of a benzyl group, an aminoethyl group, and a trimethylsilylmethyl group . In general, amines have a trigonal pyramidal shape with the nitrogen atom forming three sigma bonds and carrying a lone pair of electrons .

Scientific Research Applications

Environmental Remediation: Uranium Capture

This compound has been utilized in the functionalization of silica gel to create materials that can effectively capture uranium ions from aqueous solutions . This application is particularly relevant for the treatment of nuclear waste and the purification of water sources contaminated with radioactive materials. The material shows high efficiency, achieving up to 99% removal of uranium ions, making it a promising solution for environmental remediation efforts.

Optoelectronics: Perovskite Solar Cells Stability

In the field of optoelectronics, this amine has played a crucial role in stabilizing mixed-cation perovskites under humid and thermal stress conditions . The addition of the compound to the perovskite precursor enhances the structural and optoelectronic properties of the absorber layer, leading to improved thermal and ambient stability. This is essential for the development of high-performance devices like solar cells that can withstand environmental stressors.

Coordination Chemistry: Metal Ion Complexation

The compound has been studied for its ability to form complexes with metal ions such as Zn(II) and Cu(II) in aqueous solutions . These complexes are of interest in coordination chemistry for understanding the behavior of metal ions in biological systems and developing new materials with specific magnetic, electronic, or catalytic properties.

properties

IUPAC Name

N'-benzyl-N'-(trimethylsilylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2Si/c1-16(2,3)12-15(10-9-14)11-13-7-5-4-6-8-13/h4-8H,9-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVATBFWYNCAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN(CCN)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine

CAS RN

1908469-38-4
Record name (2-aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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